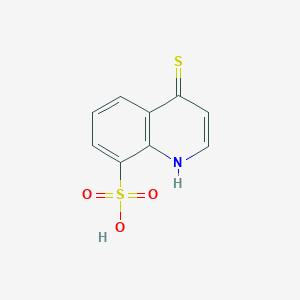

4-Mercaptoquinoline-8-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71330-94-4 |

|---|---|

Molecular Formula |

C9H7NO3S2 |

Molecular Weight |

241.3 g/mol |

IUPAC Name |

4-sulfanylidene-1H-quinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H7NO3S2/c11-15(12,13)8-3-1-2-6-7(14)4-5-10-9(6)8/h1-5H,(H,10,14)(H,11,12,13) |

InChI Key |

KMZICLUDTUJCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)NC=CC2=S |

Origin of Product |

United States |

Foundational & Exploratory

4-Mercaptoquinoline-8-sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analysis of 4-Mercaptoquinoline-8-sulfonic acid. Due to the limited availability of experimental data for this specific isomer, this document extrapolates information from closely related and well-characterized quinoline derivatives, such as 8-mercaptoquinoline and various quinoline sulfonic acids. The guide covers known identifiers, predicted properties, generalized experimental protocols, and a summary of the biological activities observed in analogous compounds, offering a valuable resource for researchers and professionals in drug development.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of sulfonyl and mercapto functional groups can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. This compound is a specific isomer whose detailed chemical and biological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a predictive framework based on the chemistry of related molecules.

Chemical Properties

Table 1: Identifiers for this compound

| Property | Value | Citation |

| CAS Number | 71330-94-4 | [1] |

| Chemical Name | 8-Quinolinesulfonic acid, 4-mercapto- | [1] |

| Molecular Formula | C₉H₇NO₃S₂ | [1] |

| Molecular Weight | 241.29 g/mol | [2] |

For comparative purposes, the properties of the related compound 8-Mercaptoquinoline-5-sulfonic acid are presented below.

Table 2: Physicochemical Properties of 8-Mercaptoquinoline-5-sulfonic acid

| Property | Value | Citation |

| CAS Number | 5825-36-5 | [2] |

| Molecular Formula | C₉H₇NO₃S₂ | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| Appearance | Light brown powder | [3] |

| Purity | ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Experimental Protocols

General Synthesis

A specific, validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline sulfonic acids and mercaptoquinolines. A common approach involves the sulfonation of a quinoline precursor followed by the introduction of the mercapto group.

A potential synthetic workflow is outlined below:

Caption: General synthetic pathways to Mercaptoquinoline Sulfonic Acids.

Detailed Steps (Hypothetical):

-

Sulfonation of Quinoline: Quinoline can be sulfonated using fuming sulfuric acid. The position of sulfonation is temperature-dependent. To obtain the 8-sulfonic acid derivative, specific reaction conditions must be carefully controlled.

-

Introduction of the 4-Mercapto Group:

-

Method A (via Sulfonyl Chloride): The resulting quinoline-8-sulfonic acid could be converted to quinoline-8-sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. Subsequent reduction of the sulfonyl chloride, for instance with stannous chloride or lithium aluminum hydride, would yield the mercapto group. A challenge with this approach is the selective introduction of the mercapto group at the 4-position.

-

Method B (via Thionation): An alternative route could involve starting with 4-hydroxyquinoline-8-sulfonic acid. The hydroxyl group at the 4-position can be converted to a thiol group through a thionation reaction, for example, using Lawesson's reagent.

-

Analytical Methods

The characterization of this compound would likely employ a combination of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in negative ion mode would be appropriate for detecting the deprotonated molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons would definitively establish the positions of the sulfonyl and mercapto groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected vibrations would include S-H (thiol), S=O (sulfonic acid), O-H (sulfonic acid), and C=C/C=N (quinoline ring) stretches.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of quinoline derivatives exhibits a wide range of pharmacological activities. The potential activities can be inferred from related structures.

Caption: Potential biological activities of quinoline derivatives.

-

Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] Some act as inhibitors of tyrosine kinases or topoisomerases. The sulfonamide group, in particular, is a well-known pharmacophore in many anticancer agents.

-

Antibacterial Activity: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of a mercapto group could influence metal chelation, which is another mechanism of antibacterial action for some quinoline derivatives.

-

Antiviral and Antifungal Activity: Various substituted quinolines have been investigated for their ability to inhibit viral replication and fungal growth.

It is important to emphasize that these are generalized activities of the quinoline class, and specific testing of this compound is required to determine its biological profile.

Conclusion

This compound represents an under-investigated member of the quinoline family. While direct experimental data is scarce, this guide provides a foundational understanding based on the established chemistry and biology of related compounds. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in exploring this molecule. Further investigation is warranted to elucidate its precise chemical properties and to screen for potential pharmacological activities, which could be significant given the proven therapeutic potential of the quinoline scaffold.

References

- 1. 71330-94-4 CAS MSDS (8-Quinolinesulfonic acid, 4-mercapto-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

4-Mercaptoquinoline-8-sulfonic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Mercaptoquinoline-8-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a quinoline derivative with potential applications in pharmaceutical and materials science. This document details the synthetic route, experimental protocols, and quantitative data, and includes a proposed mechanism of action based on the antioxidant properties of related quinoline compounds.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the sulfonation of 4-chloroquinoline to yield the key intermediate, 4-chloroquinoline-8-sulfonic acid. This intermediate subsequently undergoes a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as thiourea, to afford the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis pathway.

Table 1: Sulfonation of 4-Chloroquinoline

| Sulfonating Agent | Solvent System | Temperature | Yield of 4-chloroquinoline-8-sulfonic acid | Yield of 5-sulfonic acid isomer | Selectivity Ratio (8-isomer:5-isomer) | Reference |

| Concentrated H₂SO₄ | Not specified | Elevated | 72% | 24% | 3.0 | [1] |

| 20% Oleum (SO₃ in H₂SO₄) | Not specified | Elevated | 78% | 19% | 4.1 | [1] |

Table 2: Nucleophilic Substitution of 4-Chloroquinoline-8-sulfonic acid

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| 4-Chloroquinoline-8-sulfonic acid | Thiourea | Dimethylformamide (DMF) | Reflux | 4 hours | This compound | Not reported | Adapted from[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-Chloroquinoline-8-sulfonic acid

Materials:

-

4-Chloroquinoline

-

20% Oleum (fuming sulfuric acid)

-

Ice

-

Water

Procedure:

-

In a fume hood, carefully add 4-chloroquinoline to a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add 20% oleum to the cooled 4-chloroquinoline with continuous stirring. The molar ratio of oleum to 4-chloroquinoline should be optimized based on the desired conversion.

-

After the addition is complete, the reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and maintained for a period of 70 minutes to 4 hours, with progress monitored by a suitable analytical technique (e.g., TLC or HPLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-chloroquinoline-8-sulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

Materials:

-

4-Chloroquinoline-8-sulfonic acid

-

Thiourea

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Water

Procedure:

-

A mixture of 4-chloroquinoline-8-sulfonic acid and thiourea (in a 1:3 molar ratio) in dimethylformamide (DMF) is heated under reflux for 4 hours.[1]

-

After cooling, the reaction mixture is poured into cold water.

-

The resulting solution is made alkaline by the addition of 0.5 M sodium hydroxide solution and filtered to remove any insoluble materials.

-

The clear filtrate is then acidified with 1 M hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a proposed antioxidant mechanism for 4-mercaptoquinoline derivatives.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic acid

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 4-Mercaptoquinoline-8-sulfonic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a bifunctional organic compound containing both a thiol (mercaptan) group and a sulfonic acid group attached to a quinoline core. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest for various chemical and pharmaceutical applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₇NO₃S₂ |

| Molecular Weight | 241.29 g/mol |

| Appearance | Expected to be a crystalline solid. |

| pKa | The sulfonic acid group is strongly acidic (pKa < 1). The thiol group is weakly acidic (pKa ~ 6-8). The quinoline nitrogen is weakly basic. |

| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of the sulfonic acid and thiol groups. |

| CAS Number | 59498-65-0 |

Synthesis

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloroquinoline-8-sulfonic acid, with a sulfur nucleophile.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

This protocol is a representative procedure based on analogous reactions for the synthesis of aryl thiols from aryl halides. Optimization may be required.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline-8-sulfonic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol/water mixture.

-

Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq) or thiourea (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

If using thiourea, a subsequent hydrolysis step with an aqueous base (e.g., NaOH) is necessary to liberate the thiol.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on the characteristic signals of its functional groups and the quinoline scaffold.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring (6H, δ 7.0-9.0 ppm). A broad singlet for the thiol proton (-SH, variable chemical shift). The sulfonic acid proton (-SO₃H) may be observable as a broad singlet at high chemical shift or may exchange with solvent. |

| ¹³C NMR | Aromatic carbons of the quinoline ring (δ 120-150 ppm). The carbon bearing the thiol group (C4) and the carbon bearing the sulfonic acid group (C8) would show characteristic shifts. |

| IR Spectroscopy | O-H stretch (sulfonic acid, broad, ~3000 cm⁻¹). S-H stretch (thiol, weak, ~2550-2600 cm⁻¹). S=O stretches (sulfonic acid, strong, ~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹). Aromatic C-H and C=C stretches. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 241.29 g/mol would be expected, along with characteristic fragmentation patterns. |

Potential Applications and Logical Relationships

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications in areas such as metal chelation, materials science, and as a building block in medicinal chemistry. The thiol group can act as a nucleophile or a ligand for metal ions, while the sulfonic acid group enhances water solubility.

Logical Relationship of Physicochemical Properties to Applications:

Caption: Relationship between the structural features of this compound and its potential applications.

Safety and Handling

An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Mercaptoquinoline-8-sulfonic acid, with a central focus on its molecular weight and related characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇NO₃S₂[1] |

| Molecular Weight | 241.29 g/mol [2] |

| Exact Mass | 240.98681 u |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 107 Ų |

| CAS Number | 71330-94-4[1] |

Conceptual Synthetic Pathway

A potential synthetic workflow is illustrated in the diagram below. This pathway is a logical construct based on known chemical transformations for similar compounds.

Experimental Protocols

The following section details hypothetical experimental protocols for the key steps in the synthesis of this compound, based on the synthesis of related compounds.

Step 1: Synthesis of Quinoline-8-sulfonic Acid

This initial step involves the sulfonation of quinoline.

-

Materials : Quinoline, fuming sulfuric acid (oleum).

-

Procedure :

-

Quinoline is slowly added to fuming sulfuric acid, maintaining a controlled temperature to manage the exothermic reaction.

-

The mixture is then heated to facilitate the sulfonation process.

-

Upon completion, the reaction mixture is carefully poured over ice, leading to the precipitation of quinoline-8-sulfonic acid.

-

The precipitate is collected by filtration, washed, and dried.

-

Step 2: Nitration of Quinoline-8-sulfonic Acid

The introduction of a nitro group at the 4-position is a critical step.

-

Materials : Quinoline-8-sulfonic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure :

-

Quinoline-8-sulfonic acid is dissolved in concentrated sulfuric acid.

-

A mixture of concentrated nitric and sulfuric acids is added dropwise while keeping the temperature low with an ice bath.

-

The reaction is allowed to proceed until the nitration is complete.

-

The product, 4-nitroquinoline-8-sulfonic acid, is isolated by pouring the reaction mixture into ice water, followed by filtration.

-

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group.

-

Materials : 4-Nitroquinoline-8-sulfonic acid, iron filings, hydrochloric acid.

-

Procedure :

-

The nitro compound is suspended in water, and iron filings are added.

-

Hydrochloric acid is added portion-wise to initiate the reduction.

-

The reaction is heated to ensure complete conversion.

-

The resulting 4-aminoquinoline-8-sulfonic acid is isolated after neutralization and filtration to remove iron oxides.

-

Step 4 & 5: Diazotization and Thiolation

The amino group is converted to a mercapto group via a diazonium salt intermediate.

-

Materials : 4-Aminoquinoline-8-sulfonic acid, sodium nitrite, hydrochloric acid, sodium hydrosulfide (NaSH).

-

Procedure :

-

The amino compound is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

This cold diazonium salt solution is then slowly added to a solution of sodium hydrosulfide.

-

The final product, this compound, precipitates and can be collected by filtration, washed, and purified.

-

References

An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-mercaptoquinoline-8-sulfonic acid, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic pathway based on established chemical transformations of related quinoline analogs. Furthermore, it explores the anticipated chemical properties and potential biological activities by drawing parallels with structurally similar 4-thioquinoline and quinoline-8-sulfonic acid derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds, providing detailed proposed experimental protocols and highlighting areas for future investigation.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of sulfur-containing functional groups and sulfonic acid moieties can significantly modulate the physicochemical and pharmacological properties of the quinoline core. Specifically, the mercapto group can act as a potent metal chelator and a reactive handle for further chemical modification, while the sulfonic acid group can enhance water solubility and modulate bioavailability.

This guide focuses on the specific isomer, this compound, a compound that remains largely unexplored in the scientific literature. By providing a detailed theoretical framework for its synthesis and potential characteristics, we aim to stimulate research into its properties and applications.

Chemical Properties and Identification

While experimental data is scarce, the fundamental properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 71330-94-4 | [1][2] |

| Molecular Formula | C₉H₇NO₃S₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | Anticipated to be a solid | - |

| Solubility | Expected to be soluble in water and polar organic solvents due to the sulfonic acid group. | - |

| Acidity | The sulfonic acid group is strongly acidic, while the mercapto group is weakly acidic. | - |

| Reactivity | The mercapto group is susceptible to oxidation to form a disulfide. It can also undergo alkylation and other reactions typical of thiols. The quinoline ring can participate in electrophilic aromatic substitution reactions. | - |

Proposed Synthesis

There is no detailed experimental protocol for the synthesis of this compound in the published literature. However, a plausible two-step synthetic route can be proposed starting from the commercially available 4-chloroquinoline-8-sulfonic acid. This proposed pathway is based on the known reactivity of 4-chloroquinolines in nucleophilic aromatic substitution reactions.

Synthesis of 4-Chloroquinoline-8-sulfonic acid

The synthesis of the precursor, 4-chloroquinoline-8-sulfonic acid, can be achieved through the sulfonation of 4-chloroquinoline.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.

-

Sulfonation: To the flask, add 4-chloroquinoline. Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise via the dropping funnel while maintaining the temperature below 20°C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to obtain 4-chloroquinoline-8-sulfonic acid. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Synthesis of this compound from 4-Chloroquinoline-8-sulfonic acid

The conversion of the 4-chloro group to a 4-mercapto group can be accomplished via reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.[3]

Experimental Protocol:

-

Reaction with Thiourea: In a round-bottom flask, dissolve 4-chloroquinoline-8-sulfonic acid in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF). Add an excess of thiourea to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. The intermediate isothiuronium salt is expected to form.

-

Hydrolysis: After the formation of the intermediate is complete, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture and continue to heat at reflux to hydrolyze the isothiuronium salt.

-

Acidification and Isolation: Cool the reaction mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the desired this compound.

-

Purification: Collect the solid product by filtration, wash it with water, and dry it. Recrystallization from an appropriate solvent system can be performed for further purification.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the activities of related compounds suggest potential areas of interest for future research.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, derivatives of 7-chloro-(4-thioalkylquinoline) have shown cytotoxic activity against various human cancer cell lines, inducing apoptosis and inhibiting DNA/RNA synthesis.[4] The presence of the 4-thio moiety is often crucial for this activity. It is plausible that this compound could exhibit similar antiproliferative effects.

Potential Signaling Pathway Involvement in Cancer

Caption: Hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial effects. The 4-thioquinoline scaffold has been investigated for its antibacterial and antifungal properties.[5] The sulfonic acid group may enhance the compound's solubility and ability to penetrate microbial cell walls, potentially leading to potent antimicrobial activity.

Potential Mechanism of Antimicrobial Action

Caption: Postulated mechanism of antimicrobial action.

Derivatives and Future Directions

The 4-mercapto group in the target compound serves as a versatile handle for the synthesis of a wide array of derivatives.

-

S-Alkylation: Reaction with alkyl halides can yield a series of 4-(alkylthio)quinoline-8-sulfonic acids, allowing for the fine-tuning of lipophilicity and biological activity.

-

Disulfide Formation: Mild oxidation can lead to the corresponding disulfide, which may have its own unique biological profile and could be a pro-drug form.

-

Thioester and Thiocarbamate Formation: Acylation and reaction with isocyanates can produce thioester and thiocarbamate derivatives, respectively, expanding the chemical space for drug discovery.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent studies should then explore its in vitro and in vivo biological activities, including its anticancer and antimicrobial potential. Elucidation of its mechanism of action and structure-activity relationships of its derivatives will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential properties and biological activities based on the current understanding of related quinoline derivatives. It is hoped that this document will serve as a catalyst for further research into this promising compound and its derivatives, ultimately unlocking their full therapeutic potential.

References

- 1. 71330-94-4|this compound|BLD Pharm [bldpharm.com]

- 2. CAS No.71330-94-4 | 8-Quinolinesulfonicacid, 4-mercapto- | chem960.com [m.chem960.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 5. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]

An In-depth Technical Guide to the Stability and Reactivity of 4-Mercaptoquinoline-8-sulfonic acid

This technical guide provides a comprehensive overview of the stability and reactivity of 4-Mercaptoquinoline-8-sulfonic acid, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related compounds to infer its properties.

Chemical Properties

This compound is a trifunctional molecule, incorporating a quinoline aromatic system, a thiol (-SH) group, and a sulfonic acid (-SO₃H) group. This unique combination of functional groups dictates its chemical behavior. The quinoline core provides a rigid, aromatic scaffold. The thiol group is a key site for nucleophilic and redox reactions, while the sulfonic acid group imparts high water solubility and acts as a strong acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Mercaptoquinoline (related compound) | 8-Quinolinesulfonic acid (related compound) |

| Molecular Formula | C₉H₇NO₃S₂ | C₉H₇NS | C₉H₇NO₃S |

| Molecular Weight | 241.29 g/mol | 161.22 g/mol | 209.22 g/mol |

| pKa₁ (-SO₃H) | < 1 (estimated) | - | ~0.5 |

| pKa₂ (-SH) | 6.8 (in 50% Dioxane) | 7.4 | - |

| pKa₃ (protonated quinoline N) | 2.1 (in 50% Dioxane) | 2.3 | 4.8 |

| Appearance | Likely a crystalline solid | Yellow crystalline solid | White to off-white powder |

Stability Profile

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of oxidizing agents.

Thermal Stability

Oxidative Stability

The thiol group is susceptible to oxidation. Mild oxidation will likely lead to the formation of the corresponding disulfide, 4,4'-dithiobis(quinoline-8-sulfonic acid). Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic, sulfinic, and ultimately, sulfonic acids. The presence of the electron-withdrawing sulfonic acid group may slightly modulate the oxidation potential of the thiol group.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three functional groups.

Acidity and Basicity

The sulfonic acid group is a strong acid, remaining deprotonated over a wide pH range. The quinoline nitrogen is basic and can be protonated under acidic conditions. The thiol group is weakly acidic and will exist predominantly in its protonated form at physiological pH.

Reactions of the Thiol Group

The thiol group is the most reactive site for many chemical transformations. As a potent nucleophile, the thiolate anion can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form thioethers.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Disulfide Exchange: Reaction with other disulfides.

Reactions of the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The sulfonic acid group is a deactivating meta-director, while the thiol group is an activating ortho-, para-director.

Experimental Protocols

The following are representative experimental protocols for assessing the stability and reactivity of thiol-containing aromatic compounds, which can be adapted for this compound.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins.

Assessment of Oxidative Stability by UV-Vis Spectroscopy

Objective: To monitor the oxidation of the thiol group to a disulfide in the presence of an oxidizing agent.

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of a mild oxidizing agent (e.g., hydrogen peroxide).

-

Record the initial UV-Vis spectrum of the this compound solution.

-

Add a stoichiometric amount of the oxidizing agent to the solution.

-

Monitor the change in the UV-Vis spectrum over time at regular intervals. The formation of the disulfide may lead to a change in the absorption maximum and/or extinction coefficient.

-

The rate of oxidation can be determined by monitoring the change in absorbance at a specific wavelength.

Visualizations

The following diagrams illustrate key aspects of the chemistry of this compound.

Caption: Oxidation pathway of this compound.

Caption: Workflow for assessing oxidative stability.

Caption: Acid-base equilibria of this compound.

4-Mercaptoquinoline-8-sulfonic acid safety data sheet

Extensive searches have yielded safety data for structurally related compounds such as 8-Hydroxyquinoline-5-sulfonic acid, 8-Quinolinesulfonic acid, and 8-Mercaptoquinoline. However, slight variations in chemical structure, such as the position of functional groups (e.g., 5-sulfonic acid vs. 8-sulfonic acid), can significantly alter a compound's physicochemical and toxicological properties. Therefore, extrapolating safety data from these analogs to create a reliable SDS for 4-Mercaptoquinoline-8-sulfonic acid would be scientifically unsound and potentially hazardous.

For researchers, scientists, and drug development professionals, it is crucial to rely on a specific and verified SDS for any chemical being handled. In the absence of a readily available SDS for this compound, it is recommended to:

-

Contact the manufacturer or supplier directly: The entity that synthesized or sells the compound is obligated to provide a comprehensive and accurate Safety Data Sheet.

-

Commission a toxicological assessment: If the compound is novel or for critical applications, a formal safety assessment by a qualified laboratory may be necessary.

-

Exercise extreme caution: When handling a compound with unknown toxicological properties, it is imperative to assume it is hazardous and to use stringent personal protective equipment (PPE) and engineering controls.

Due to the lack of specific data for this compound, the requested tables, experimental protocols, and visualizations cannot be generated at this time. It is recommended to consult a certified chemical safety expert or the compound's supplier for accurate and reliable safety information.

Solubility Profile of 4-Mercaptoquinoline-8-sulfonic Acid: A Technical Overview

An in-depth analysis of the solubility characteristics of 4-Mercaptoquinoline-8-sulfonic acid remains a nuanced area of study, with publicly available quantitative data being notably scarce. This technical guide synthesizes the available qualitative information and provides a framework for approaching solubility determination for this compound, which is of interest to researchers, scientists, and professionals in drug development.

While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various common solvents is not readily found in scientific literature or chemical databases, an understanding of its structural analogues can provide valuable qualitative insights. The molecule possesses both a sulfonic acid group and a mercapto (thiol) group attached to a quinoline core. The presence of the ionizable sulfonic acid group suggests a propensity for solubility in polar protic solvents, particularly water, a characteristic observed in the related compound, quinoline-8-sulfonic acid, which is known to be water-soluble.[1][2] Conversely, the thiol group, as seen in 8-mercaptoquinoline, can confer solubility in organic solvents like ethanol while exhibiting insolubility in water.

The interplay of these functional groups in this compound likely results in a complex solubility profile that is highly dependent on the pH of the solvent system. In aqueous solutions, the sulfonic acid group will be deprotonated, enhancing solubility, while the thiol group's charge state will also be pH-dependent.

Hypothetical Solubility Data Summary

Given the absence of direct experimental data, the following table is presented as a hypothetical guide for initial experimental design, based on the properties of its parent compounds. It is crucial to note that these values are estimations and require experimental verification.

| Solvent | Predicted Solubility | Rationale |

| Water | Potentially Soluble (pH-dependent) | The sulfonic acid group is expected to enhance aqueous solubility, especially at neutral to alkaline pH. |

| Ethanol | Potentially Soluble | The quinoline backbone and the mercapto group suggest possible solubility in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5][6] |

| Acetone | Moderately to Sparingly Soluble | The polarity of acetone may allow for some degree of dissolution. |

| Diethyl Ether | Likely Insoluble | The high polarity of the sulfonic acid group is expected to limit solubility in non-polar aprotic solvents. |

| Hexane | Likely Insoluble | As a non-polar solvent, hexane is unlikely to dissolve the highly polar this compound. |

Recommended Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, diethyl ether, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

For aqueous solutions, prepare buffered solutions at various pH values (e.g., pH 2, 7, and 9) to assess pH-dependent solubility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

References

A Guide to the Historical Synthesis of Mercaptoquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of mercaptoquinolines, crucial precursors and intermediates in medicinal chemistry and materials science. This document details the key experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflows for the principal isomers: 8-mercaptoquinoline, 2-mercaptoquinoline, and 4-mercaptoquinoline.

Synthesis of 8-Mercaptoquinoline

The most prominent and historically significant method for synthesizing 8-mercaptoquinoline (also known as quinoline-8-thiol or thiooxine) proceeds from quinoline-8-sulfonic acid. This two-step process involves the formation of a sulfonyl chloride intermediate, followed by its reduction to the desired thiol.

Experimental Protocol: From Quinoline-8-Sulfonic Acid

Step 1: Preparation of Quinoline-8-Sulfonyl Chloride

A mixture of 20 g of the potassium salt of quinoline-8-sulfonic acid and 40 g of phosphorus pentachloride is carefully heated. The reaction mixture becomes liquid and is maintained at 140-150°C for 30 minutes. After cooling, the mixture is treated with ice water, and the resulting solid quinoline-8-sulfonyl chloride is filtered, washed with cold water, and dried.

Step 2: Reduction to 8-Mercaptoquinoline Hydrochloride

To a solution of 11.4 g of quinoline-8-sulfonyl chloride in 100 ml of concentrated hydrochloric acid, 40 g of stannous chloride (SnCl₂) is added. The mixture is heated on a water bath for one hour, during which the hydrochloride of 8-mercaptoquinoline precipitates as yellow needles. The precipitate is filtered, washed with concentrated hydrochloric acid, and can be purified by recrystallization. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.

Alternative Method: The Herz Reaction

An alternative, though less commonly cited, historical route is the Herz reaction. This method involves the reaction of 8-aminoquinoline with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride intermediate (a Herz salt), which is then hydrolyzed and reduced to yield 8-mercaptoquinoline. Detailed protocols for this specific application are less common in modern literature but represent a valid historical pathway.

Synthesis Workflow: 8-Mercaptoquinoline

Caption: Synthesis routes for 8-mercaptoquinoline.

Synthesis of 2-Mercaptoquinoline

The preparation of 2-mercaptoquinoline (quinoline-2-thiol) is most frequently achieved by the reaction of a 2-haloquinoline, typically 2-chloroquinoline, with a sulfur nucleophile. The use of thiourea is a well-established and efficient method.

Experimental Protocol: From 2-Chloroquinoline and Thiourea

A solution of 2-chloroquinoline and a slight excess of thiourea in ethanol is refluxed for several hours. This initially forms an isothiouronium salt intermediate. The subsequent addition of a strong base, such as sodium hydroxide, hydrolyzes the intermediate to yield the sodium salt of 2-mercaptoquinoline. Acidification of the reaction mixture with an acid like acetic acid then precipitates the 2-mercaptoquinoline, which can be collected by filtration and purified by recrystallization.

Synthesis Workflow: 2-Mercaptoquinoline

Caption: Synthesis of 2-mercaptoquinoline via an isothiouronium salt.

Synthesis of 4-Mercaptoquinoline

Similar to the 2-isomer, 4-mercaptoquinoline (quinoline-4-thiol) is often synthesized from a 4-substituted quinoline. Both 4-chloroquinoline and 4-hydroxyquinoline have served as historical starting materials.

Experimental Protocol: From 4-Chloroquinoline

4-Chloroquinoline can be heated with a sulfur source like potassium hydrogen sulfide (KSH) in a suitable solvent such as ethanol. The nucleophilic substitution of the chloride by the hydrosulfide anion yields 4-mercaptoquinoline.

Experimental Protocol: From 4-Hydroxyquinoline

An alternative historical method involves the direct thionation of 4-hydroxyquinoline (4-quinolinol). This is achieved by heating 4-hydroxyquinoline with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine. The reaction converts the hydroxyl group directly into a thiol group.

Synthesis Workflow: 4-Mercaptoquinoline

Caption: Synthesis routes for 4-mercaptoquinoline.

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthesis methods, compiled from various literature sources. Note that yields are highly dependent on specific reaction conditions and scale.

| Isomer | Starting Material | Method | Reported Yield (%) | Melting Point (°C) |

| 8-Mercaptoquinoline | Quinoline-8-Sulfonic Acid | Two-step: PCl₅ then SnCl₂/HCl | 60-70% | 59-60 (as HCl salt) |

| 2-Mercaptoquinoline | 2-Chloroquinoline | Thiourea followed by hydrolysis | ~85% | 194-196 |

| 4-Mercaptoquinoline | 4-Chloroquinoline | Potassium Hydrogen Sulfide (KSH) | Moderate to Good | 158-160 |

| 4-Mercaptoquinoline | 4-Hydroxyquinoline | Phosphorus Pentasulfide (P₄S₁₀) | Variable | 158-160 |

Spectroscopic Profile of 4-Mercaptoquinoline-8-sulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 4-Mercaptoquinoline-8-sulfonic acid. Due to the limited publicly accessible data for this specific compound, this document also includes spectroscopic data for closely related analogues to serve as a valuable comparative reference.

Physicochemical Properties of this compound

While detailed spectroscopic data for this compound is scarce, its fundamental properties have been identified.

| Property | Value | Source |

| CAS Number | 71330-94-4 | [1] |

| Molecular Formula | C₉H₇NO₃S₂ | [1] |

| Molecular Weight | 241.29 g/mol | [2] |

Spectroscopic Data of Related Compounds

To provide a useful frame of reference, the following tables summarize the spectroscopic data for structurally similar compounds: 8-Mercaptoquinoline-5-sulfonic acid, 8-Hydroxyquinoline-5-sulfonic acid, and 8-Quinolinesulfonic acid.

8-Mercaptoquinoline-5-sulfonic acid

| Spectroscopic Data | |

| Molecular Formula | C₉H₇NO₃S₂ |

| Molecular Weight | 241.29 |

| CAS Number | 5825-36-5[2] |

| UV-Vis | Thermal and spectrophotometric studies have been conducted.[3] |

| IR | No specific data found. |

| NMR | No specific data found. |

| Mass Spectrometry | No specific data found. |

8-Hydroxyquinoline-5-sulfonic acid

| Spectroscopic Data | |

| Molecular Formula | C₉H₇NO₄S |

| Molecular Weight | 225.22 g/mol [4] |

| CAS Number | 84-88-8[4] |

| UV-Vis | Absorbance peak at 243 nm.[5] |

| IR (FTIR) | Technique: KBr-Pellet.[4] |

| ¹H NMR | Instrument: Varian CFT-20.[4][6] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 145, 2nd Highest (m/z): 117, 3rd Highest (m/z): 89.[4] |

8-Quinolinesulfonic acid

| Spectroscopic Data | |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol [7] |

| CAS Number | 85-48-3[7] |

| UV-Vis | No specific data found. |

| IR | No specific data found. |

| ¹H NMR | Instrument: Varian A-60.[7] |

| Mass Spectrometry | No specific data found. |

Experimental Protocols

Synthesis of 8-Mercaptoquinoline

A reported synthesis involves the reduction of quinoline-8-sulfonyl chloride.[8]

-

Preparation of Quinoline-8-sulfonyl Chloride : A mixture of quinoline-8-sulfonic acid (20 g) and phosphorus pentachloride (25 g) is ground together and heated under reflux for 3 hours at 130°C.[8] The resulting product is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ether.[8] The ether extract is then decolorized and filtered to yield the sulfonyl chloride.[8]

-

Reduction to 8-Mercaptoquinoline : The quinoline-8-sulfonyl chloride is dissolved in anhydrous ether and treated with lithium aluminum hydride.[8] The resulting complex is decomposed by the addition of water, and the inorganic material is removed by filtration.[8] The final product, 8-mercaptoquinoline, is obtained after evaporation of the solvent and purification.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide highlights the current state of knowledge regarding the spectroscopic properties of this compound. Further research is required to fully characterize this compound. The provided data on related molecules offers a solid foundation for such future investigations.

References

- 1. 71330-94-4 CAS MSDS (8-Quinolinesulfonic acid, 4-mercapto-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]

- 6. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 1H NMR spectrum [chemicalbook.com]

- 7. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Quinoline-Based Compounds: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, has long been a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the most promising research areas for quinoline-based compounds, focusing on their anticancer, antimicrobial, antimalarial, and neuroprotective potential. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed insights into mechanisms of action, structure-activity relationships, experimental protocols, and quantitative data to facilitate further investigation and innovation in this exciting field.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.[2]

Mechanisms of Action and Structure-Activity Relationship

A primary target for many anticancer quinoline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in various cancers.[3][4] Dual inhibitors of EGFR and HER-2 have shown significant promise.[5] For instance, compound 5a in a recent study proved to be a potent dual-target inhibitor of EGFR and HER-2 with IC50 values of 71 nM and 31 nM, respectively.[3] The structure-activity relationship (SAR) studies often reveal that substitutions on the quinoline ring significantly influence the inhibitory activity.

Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[6] Quinoline-chalcone hybrids, in particular, have been investigated as potent tubulin inhibitors.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 12e | MGC-803 (Gastric) | MTT | 1.38 | [7] |

| HCT-116 (Colon) | MTT | 5.34 | [7] | |

| MCF-7 (Breast) | MTT | 5.21 | [7] | |

| Compound 15 | MCF-7 (Breast) | MTT | 15.16 | [8] |

| HepG-2 (Liver) | MTT | 18.74 | [8] | |

| A549 (Lung) | MTT | 18.68 | [8] | |

| Compound 4c | K-562 (Leukemia) | GI50 | 7.72 | [6] |

| MOLT-4 (Leukemia) | GI50 | 8.17 | [6] | |

| HOP-92 (Lung) | GI50 | 2.37 | [6] | |

| SNB-75 (CNS) | GI50 | 2.38 | [6] | |

| RXF 393 (Renal) | GI50 | 2.21 | [6] | |

| BT-549 (Breast) | GI50 | 4.11 | [6] | |

| Compound 5a | MCF-7 (Breast) | GI50 | 0.034 | [5] |

| A-549 (Lung) | GI50 | Not specified | [5] |

Experimental Protocols

A common method for the synthesis of 2,4-disubstituted quinolines involves the reaction of an aniline with a benzaldehyde and pyruvic acid.[9]

Materials:

-

Aniline (0.01 mol)

-

Benzaldehyde (0.01 mol)

-

Pyruvic acid (0.01 mol)

-

Ethanol (20 ml)

-

Phosphorus pentachloride (0.01 mol)

-

Substituted amines (0.01 mol)

Procedure:

-

Reflux a mixture of aniline, benzaldehyde, and pyruvic acid in ethanol for 3 hours.

-

Filter the resulting product, 2-Phenylquinolin-4-carboxylic acid, and recrystallize from ethanol.

-

Treat the 2-Phenylquinolin-4-carboxylic acid with phosphorus pentachloride and reflux to form 2-Phenylquinolin-4-carbonyl chloride.

-

React the intermediate with various substituted amines at 10-15°C in the presence of ethanol.

-

Isolate the final product by filtration and recrystallize from ethanol.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

Quinoline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Materials:

-

Recombinant human EGFR and HER-2 kinase

-

ATP

-

Substrate peptide

-

Kinase buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][5]

Visualizations

References

- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

The Discovery and Application of Thiol-Containing Reagents: A Technical Guide

This guide provides an in-depth exploration of the discovery, development, and application of thiol-containing reagents, which are fundamental tools in biochemistry, cell biology, and pharmaceutical development. From elucidating protein structure to forming the basis of life-saving therapeutics, the unique reactivity of the thiol group (-SH) has been harnessed to advance our understanding of biological systems. This document details the core principles, quantitative data, experimental methodologies, and mechanisms of action for key thiol reagents.

A Brief History of Thiol Chemistry

The journey into the significance of thiols began in 1834 with the discovery of ethanethiol by William Christopher Zeise. He named the compounds "mercaptans" due to their strong affinity for mercury. However, their profound biological importance was not realized until the early 20th century. A pivotal moment came in 1921 when Sir Frederick Gowland Hopkins isolated and characterized glutathione, a tripeptide containing the thiol-bearing amino acid cysteine. Hopkins established its crucial role in cellular oxidation-reduction processes, paving the way for decades of research into the function of thiols in biological redox homeostasis.

The development of reagents to specifically detect and quantify thiols was a major technological leap. In 1959, George L. Ellman introduced 5,5'-dithiobis(2-nitrobenzoic acid), now universally known as Ellman's reagent or DTNB. This compound reacts with free sulfhydryl groups to produce a distinct yellow-colored product, allowing for their straightforward spectrophotometric quantification. This and other similar reagents became indispensable for studying enzyme kinetics, protein folding, and the effects of oxidative stress.

In parallel, the therapeutic potential of thiol-containing compounds was being unlocked. The development of the angiotensin-converting enzyme (ACE) inhibitor Captopril in the 1970s was a landmark achievement in structure-based drug design. Its designers ingeniously incorporated a thiol group to chelate a critical zinc ion within the ACE active site, leading to a highly effective treatment for hypertension. Similarly, N-acetylcysteine (NAC), a derivative of cysteine, was established as a powerful antioxidant and a critical antidote for acetaminophen poisoning by replenishing cellular glutathione stores.

Quantitative Data for Key Thiol Reagents

The utility of thiol reagents is defined by their specific chemical and physical properties. This section summarizes key quantitative parameters for several foundational reagents.

| Reagent/Compound | Parameter | Value | Application/Significance |

| Ellman's Reagent (DTNB) | Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm | Used in the Beer-Lambert law (A = εcl) to calculate the concentration of free thiols in a sample. |

| N-Acetylcysteine (NAC) | Clinical Efficacy | ~95-100% effective when administered within 8 hours of acetaminophen overdose. | Demonstrates the therapeutic impact of replenishing the glutathione pool for detoxification. |

| Dithiothreitol (DTT) | Redox Potential | -0.33 V at pH 7 | Its low redox potential makes it a powerful reducing agent for disulfide bonds in proteins. |

| Captopril | Inhibitory Concentration (IC₅₀) | 1.7 - 23 nM against Angiotensin-Converting Enzyme (ACE) | Indicates high potency and specific binding of the thiol group to the zinc-dependent active site of ACE. |

Key Mechanisms and Pathways

The function of thiol reagents is rooted in their chemical reactivity and their interaction with biological pathways. The following diagrams illustrate several key mechanisms.

Experimental Protocols

Detailed and reproducible methodologies are critical for research. The following sections provide standard protocols for the application of key thiol reagents.

Protocol: Quantification of Protein Sulfhydryl Groups using Ellman's Reagent

This protocol describes the use of DTNB to determine the concentration of free cysteine residues in a protein sample.

Materials:

-

DTNB Stock Solution: 4 mg/mL DTNB in 100 mM potassium phosphate buffer, pH 8.0.

-

Reaction Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 8.0.

-

Protein sample of known concentration (e.g., determined by Bradford or BCA assay).

-

Cysteine standard solution (for standard curve).

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of cysteine standards (e.g., 0, 10, 25, 50, 100, 150 µM) in the Reaction Buffer.

-

To 1 mL of each standard, add 50 µL of the DTNB Stock Solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance of each standard at 412 nm against a blank (0 µM cysteine + DTNB).

-

Plot absorbance vs. concentration and perform a linear regression.

-

-

Prepare Protein and Control Samples:

-

Prepare a "protein sample" by adding a known amount of your protein (e.g., 100 µL of a 1 mg/mL solution) to 900 µL of Reaction Buffer.

-

Prepare a "reagent blank" containing 1 mL of Reaction Buffer.

-

Prepare a "protein blank" containing the same amount of protein as the sample in 1 mL of Reaction Buffer (without DTNB) to account for any intrinsic protein absorbance.

-

-

Reaction and Measurement:

-

Add 50 µL of DTNB Stock Solution to the "protein sample" and the "reagent blank".

-

Incubate all samples for 15 minutes at room temperature, protected from light.

-

Measure the absorbance of all samples at 412 nm.

-

-

Calculation:

-

Corrected Absorbance = A₄₁₂ (protein sample) - A₄₁₂ (protein blank) - A₄₁₂ (reagent blank).

-

Concentration of Thiols (M) = Corrected Absorbance / (Molar Extinction Coefficient × path length). Use ε = 14,150 M⁻¹cm⁻¹.

-

Moles of Thiol per Mole of Protein = [Concentration of Thiols] / [Concentration of Protein].

-

Protocol: Reducing Protein Disulfide Bonds with DTT for SDS-PAGE

This protocol describes the standard use of Dithiothreitol (DTT) to prepare protein samples for denaturing polyacrylamide gel electrophoresis (SDS-PAGE) by reducing disulfide bonds that maintain tertiary and quaternary structures.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS or Tris-HCl).

-

4X Laemmli Sample Buffer (containing SDS, glycerol, bromophenol blue, and Tris-HCl).

-

DTT stock solution (e.g., 1 M in water, stored at -20°C).

-

Heating block or water bath.

Procedure:

-

Prepare Reducing Sample Buffer:

-

On the day of use, add DTT to the 4X Laemmli Sample Buffer to a final concentration of 200 mM. For example, add 20 µL of 1 M DTT to 80 µL of 4X Laemmli buffer.

-

Note: DTT is unstable in solution; prepare fresh.

-

-

Mix with Protein:

-

Combine your protein sample with the prepared reducing sample buffer. A typical ratio is 3 parts protein sample to 1 part 4X buffer. For example, mix 15 µL of protein sample with 5 µL of the DTT-containing 4X buffer.

-

The final concentration of DTT in the sample will be approximately 50 mM.

-

-

Denature and Reduce:

-

Vortex the mixture gently.

-

Heat the sample at 95-100°C for 5-10 minutes. This step denatures the protein, allowing DTT access to internal disulfide bonds.

-

-

Load onto Gel:

-

After heating, centrifuge the sample briefly to collect condensation.

-

The sample is now reduced, denatured, and ready to be loaded onto an SDS-PAGE gel for electrophoresis. The reduced polypeptide chains will now migrate according to their individual molecular weights.

-

Methodological & Application

Application Notes and Protocols: 4-Mercaptoquinoline-8-sulfonic acid in Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Mercaptoquinoline-8-sulfonic acid as a chromogenic reagent in spectrophotometry for the determination of metal ions. This document includes detailed protocols, quantitative data, and workflow diagrams to facilitate its application in research and analytical laboratories.

Introduction

This compound is a water-soluble thiol-containing heterocyclic compound. Its ability to form stable, colored complexes with various metal ions makes it a valuable reagent for spectrophotometric analysis. The sulfonic acid group enhances its water solubility, making it suitable for aqueous-based assays, a desirable feature for many analytical and biological applications. The formation of a colored chelate between the metal ion and the reagent allows for the quantitative determination of the metal concentration by measuring the absorbance of the solution at a specific wavelength. This method is often characterized by its simplicity, rapidity, and cost-effectiveness.

Principle of Spectrophotometric Determination

The spectrophotometric determination of metal ions using this compound is based on the formation of a colored metal-ligand complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer. The reaction can be generalized as follows:

Mⁿ⁺ + nL⁻ ⇌ MLₙ

Where Mⁿ⁺ is the metal ion, L⁻ is the deprotonated this compound ligand, and MLₙ is the colored metal-ligand complex. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of the metal ion is determined from a calibration curve.

Applications

This compound has been utilized as a selective and sensitive reagent for the spectrophotometric determination of several metal ions. The most notable applications include the quantification of:

-

Palladium(II): Forms a colored complex with high molar absorptivity, allowing for its determination at trace levels.

-

Bismuth(III): Reacts to form a stable, colored chelate suitable for quantitative analysis.

The selectivity of the reagent can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other metal ions.

Quantitative Data

The following table summarizes the key quantitative parameters for the spectrophotometric determination of metal ions using this compound.

| Metal Ion | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Optimal pH |

| Palladium(II) | Not Specified | Not Specified | Not Specified |

| Bismuth(III) | Not Specified | Not Specified | Not Specified |

Note: Detailed quantitative data such as λmax, molar absorptivity, and optimal pH are not consistently available in the public domain and require access to specific research articles. The values should be determined experimentally during method development and validation.

Experimental Protocols

The following are generalized protocols for the preparation of reagents and the spectrophotometric determination of a metal ion using this compound. These should be optimized for the specific metal ion and sample matrix.

Reagent Preparation

-

Standard Metal Ion Solution (e.g., 1000 ppm): Procure a certified standard solution or prepare by dissolving a high-purity salt of the metal in an appropriate acidic solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.

-

This compound Reagent Solution (e.g., 0.1% w/v): Dissolve an accurately weighed amount of this compound in deionized water. The solution may require gentle heating to fully dissolve.

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for acidic pH, borate buffer for alkaline pH).

General Spectrophotometric Procedure

-

Sample Preparation: Prepare the sample solution by dissolving the sample in an appropriate solvent and diluting it to a suitable concentration.

-

Complex Formation:

-

Pipette a known volume of the standard or sample solution into a volumetric flask.

-

Add the required volume of the buffer solution to adjust the pH.

-

Add an excess of the this compound reagent solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solution to stand for a specified time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined λmax of the metal-ligand complex.

-

Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

-

Measure the absorbance of the standard and sample solutions.

-

-

Calibration and Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the metal ion in the sample solution from the calibration curve.

-

Visualizations

Experimental Workflow

Caption: General workflow for spectrophotometric metal analysis.

Chelation Reaction

Caption: Chelation of a metal ion by this compound.

Interferences

Potential interferences from other metal ions that can also form complexes with this compound are a key consideration. The selectivity of the method can be improved by:

-

pH Control: The formation of metal complexes is often pH-dependent. By carefully controlling the pH, it is possible to selectively form the complex of the target metal ion.

-

Use of Masking Agents: Masking agents are substances that react with interfering ions to form stable, colorless complexes, thus preventing them from reacting with the primary chromogenic reagent. Common masking agents include EDTA, citrate, and tartrate.

Conclusion

This compound is a promising spectrophotometric reagent for the determination of various metal ions. Its water solubility and ability to form colored complexes offer a simple and sensitive analytical method. For the development of a robust and reliable assay, careful optimization of reaction conditions, including pH and the use of masking agents, is essential. The provided protocols and workflows serve as a foundational guide for researchers to develop and validate specific analytical methods tailored to their needs.

Application Notes and Protocols for Heavy Metal Ion Detection using 4-Mercaptoquinoline-8-sulfonic acid

Introduction

Heavy metal contamination of aqueous environments is a significant threat to public health and ecosystems. Consequently, the development of sensitive, selective, and rapid methods for the detection of heavy metal ions is of paramount importance.[5] Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity and operational simplicity.[5]

Quinoline derivatives, particularly those with chelating functional groups at the 8-position, are excellent platforms for the design of fluorescent sensors.[1][3][4] The rigid, conjugated structure of the quinoline ring provides a robust fluorophore, while appended chelating moieties can selectively bind to metal ions. This binding event often leads to a significant change in the fluorescence properties of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6]

4-Mercaptoquinoline-8-sulfonic acid is a promising candidate for a fluorescent heavy metal ion sensor. The mercapto (-SH) group at the 4-position and the nitrogen atom of the quinoline ring can act as a bidentate chelation site for soft heavy metal ions. The sulfonic acid (-SO₃H) group at the 8-position enhances water solubility, making the probe suitable for applications in aqueous media.

Principle of Detection

The detection mechanism of this compound is based on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the fluorescence of the quinoline moiety is often quenched by photoinduced electron transfer (PET) from the lone pair of electrons on the sulfur atom of the mercapto group.

Upon chelation with a target heavy metal ion, the lone pair of electrons on the sulfur atom becomes involved in the coordinate bond with the metal ion. This inhibits the PET process, leading to a significant enhancement of the fluorescence intensity. The magnitude of this "turn-on" fluorescence response is proportional to the concentration of the heavy metal ion, allowing for quantitative analysis. The selectivity of the sensor is determined by the affinity of the mercapto and quinoline nitrogen binding pocket for different metal ions.

Experimental Protocols

The following protocols are representative and may require optimization for specific experimental conditions and target analytes.

3.1. Materials and Reagents

-

This compound (synthesis may be required, potentially via sulfonation of quinoline followed by introduction of the mercapto group)

-

Stock solutions (e.g., 10 mM) of various heavy metal salts (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂, ZnCl₂, CuCl₂) in deionized water.

-

Buffer solution (e.g., 100 mM HEPES or Tris-HCl, pH adjusted to a suitable range, typically 5-8).[2]

-

Deionized water (Milli-Q or equivalent).

-

Spectrofluorometer.

-

pH meter.

3.2. Preparation of Solutions

-

Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in deionized water. Store in the dark at 4°C.

-

Working Probe Solution: Dilute the stock solution to a final concentration of 10 µM in the chosen buffer solution.

-

Metal Ion Working Solutions: Prepare a series of working solutions of each metal ion by serial dilution of the stock solutions in deionized water.

3.3. General Protocol for Fluorescence Measurements

-

To a 3 mL quartz cuvette, add 2 mL of the 10 µM working probe solution.

-